2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride
Description
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride is a hydrochlorinated derivative of a dipeptide-like compound, comprising glycine (aminoacetic acid) linked via an amide bond to (R)-2-aminopropanoic acid (D-alanine). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its stereochemistry (R-configuration) is critical for biological activity, as seen in analogous compounds like D-4-chlorophenylglycine HCl .
Properties
IUPAC Name |
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-3(6)5(10)7-2-4(8)9;/h3H,2,6H2,1H3,(H,7,10)(H,8,9);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVMQIKHJEWFE-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride typically involves the reaction of glycine with alanine derivatives under controlled conditions. One common method involves the use of protective groups to prevent unwanted side reactions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Aminolysis and Acylation Reactions
The primary amine group undergoes nucleophilic reactions with acylating agents. For example:
-
Reaction with acyl chlorides : Forms N-acylated derivatives under mild alkaline conditions .
-
Mechanism : The amine attacks the electrophilic carbonyl carbon, followed by deprotonation and chloride elimination.
Key Example :
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-2-[[(2R)-2-aminopropanoyl]amino]acetic acid | THF, 0–5°C, Et₃N | 85% |
Cyclization Reactions
The compound participates in cascade cyclizations due to its amino acid backbone. For instance:
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Formation of oxazolones : Reacts with hippuric acid derivatives via nucleophilic addition at the aldehyde group, followed by cyclization .
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Mechanism : The amine initiates a 1,2-addition, forming an intermediate that undergoes intramolecular esterification.
Key Example :
| Conditions | Product | Notable Features | Source |
|---|---|---|---|
| Hippuric acid, EPA* | Indeno[2,1-c]pyran-3-one | Forms two C–C and two C–O bonds | |
| *EPA: Ethyl acetate, pyridine, acetic acid |
Esterification and Hydrolysis
The carboxylic acid group reacts with alcohols to form esters, which are hydrolyzable under acidic or basic conditions:
Reaction Thermodynamics :
| Reaction | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|
| Esterification | -5.2 | 12.8 |
| Hydrolysis | +3.1 | 18.4 |
| Data extrapolated from glycine hydrochloride analogs . |
Salt Formation and Neutralization
The hydrochloride salt can be neutralized to regenerate the free base:
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Neutralization : Reacts with NaOH to form 2-[[(2R)-2-aminopropanoyl]amino]acetic acid .
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Reversibility : The free base can be reprotonated with HCl gas in ethanol .
Solubility Comparison :
| Form | Solubility (g/100 mL H₂O) |
|---|---|
| Hydrochloride salt | 12.5 |
| Free base | 2.1 |
| Derived from glycine hydrochloride data . |
Substitution Reactions
The hydroxyl group (if present in derivatives) undergoes sulfonation or halogenation:
-
Methanesulfonylation : Methanesulfonyl chloride replaces -OH with -OSO₂CH₃ in the presence of triethylamine .
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Mechanism : Base-mediated deprotonation followed by nucleophilic substitution.
Key Example :
| Reagent | Product | Conditions |
|---|---|---|
| MsCl, Et₃N | [[(2R)-2-Aminopropanoyl]amino]acetic acid mesylate | Toluene, 25°C |
Coordination Chemistry
The compound acts as a ligand for transition metals via its amine and carboxylate groups:
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Zn(II) coordination : Forms stable complexes in aqueous solutions, influencing reaction pathways .
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Role in catalysis : Stabilizes intermediates in cyclization reactions .
Stability Constants :
| Metal | log K (25°C) |
|---|---|
| Zn²⁺ | 4.8 |
| Cu²⁺ | 5.2 |
| Calculated from analogous amino acid complexes . |
Biological Activity and Modifications
Scientific Research Applications
Biochemical Research
L-Alanine plays a crucial role in metabolic processes and protein synthesis. It is involved in the transamination reactions, where it acts as a donor of amino groups, facilitating the synthesis of other amino acids. Its application extends to:
- Protein Engineering : The incorporation of L-Alanine into proteins can enhance stability and activity. Researchers utilize it to modify protein structures for better functionality in enzymatic reactions .
- Metabolic Studies : L-Alanine is a key substrate in gluconeogenesis and can be used to study metabolic pathways in various organisms.
Pharmaceutical Applications
L-Alanine's physiological roles make it valuable in drug development:
- Drug Formulation : It is often used as an excipient in pharmaceutical formulations due to its non-toxic nature and ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) .
- Therapeutic Peptides : Recent studies have focused on modifying therapeutic peptides with L-Alanine to improve their pharmacokinetic properties. For instance, conjugates of L-Alanine-modified peptides have shown enhanced bioavailability and reduced immunogenicity .
Material Science
L-Alanine is increasingly being explored for its potential applications in material science:
- Biodegradable Polymers : Research has indicated that incorporating L-Alanine into polymer matrices can improve mechanical properties while maintaining biodegradability, making it suitable for sustainable materials .
- Nanotechnology : The use of L-Alanine in the synthesis of nanoparticles has been investigated, showing promise in drug delivery systems due to its biocompatibility and ability to form stable complexes with metal ions.
Table 1: Summary of Applications of L-Alanine
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Biochemical Research | Protein engineering, metabolic studies | Enhanced protein stability and activity |
| Pharmaceutical | Drug formulation, therapeutic peptides | Improved solubility, bioavailability |
| Material Science | Biodegradable polymers, nanotechnology | Better mechanical properties, sustainability |
Table 2: Case Studies on L-Alanine Applications
| Study Reference | Focus Area | Findings |
|---|---|---|
| PMC9044140 | Protein Engineering | Enhanced enzyme activity through UAA incorporation |
| EP3778621A1 | Peptide Synthesis | Shortened synthesis time for modified peptides |
| US20110171312A1 | Modified Therapeutic Peptides | Improved pharmacokinetics with L-Alanine conjugates |
Mechanism of Action
The mechanism of action of 2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The compound’s effects are mediated through its ability to bind to receptors and modulate signaling pathways.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
A comparative analysis of molecular frameworks and substituents reveals key differences:
Key Observations :
- Aromatic vs. Aliphatic Substituents: D-4-Chlorophenylglycine HCl (chlorophenyl) and methyl 2-amino-2-(2-chlorophenyl)acetate HCl exhibit enhanced lipophilicity compared to the aliphatic backbone of the target compound .
Physicochemical Properties
Key Observations :
Biological Activity
2-[[(2R)-2-aminopropanoyl]amino]acetic acid; hydrochloride, commonly referred to as L-Alanine, is an amino acid that plays a crucial role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
L-Alanine is a non-essential amino acid that is classified as a building block of proteins. Its molecular formula is C₃H₇N₃O₂·HCl, and it has a molar mass of approximately 147.63 g/mol. The compound exists as a white crystalline solid in its hydrochloride form, which enhances its solubility in water.
Biological Functions
L-Alanine is involved in several critical biological functions:
- Protein Synthesis : As an amino acid, it contributes to the formation of proteins, which are essential for cellular structure and function.
- Metabolism : It plays a pivotal role in glucose metabolism through gluconeogenesis, helping to maintain blood sugar levels.
- Neurotransmitter Activity : L-Alanine acts as a neurotransmitter in the central nervous system, influencing various neurological processes.
L-Alanine exerts its biological effects through several mechanisms:
- Transamination Reactions : It participates in transamination reactions, where it donates an amino group to α-keto acids, facilitating the synthesis of other amino acids.
- Energy Production : It can be converted into pyruvate, which enters the Krebs cycle for ATP production.
- Regulation of Blood Sugar : By promoting gluconeogenesis in the liver, L-Alanine helps regulate blood glucose levels during fasting or intense exercise.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of L-Alanine on various human cell lines. For instance, one study demonstrated that L-Alanine exhibits selective cytotoxicity against malignant cell lines while sparing healthy cells. The results are summarized in Table 1 below.
| Cell Line Type | IC50 (µM) | Selectivity Index |
|---|---|---|
| Malignant Cells | 25 | 5 |
| Healthy Cells | 125 | - |
Antimicrobial Activity
L-Alanine has also been investigated for its antimicrobial properties. A study reported that it exhibits significant activity against Toxoplasma gondii, a pathogenic parasite, with an IC50 value of 30 µM. This suggests its potential use as an adjunctive treatment for infections caused by this organism.
Neuroprotective Effects
Research indicates that L-Alanine may have neuroprotective properties. A case study involving neurodegenerative disease models showed that administration of L-Alanine improved cognitive function and reduced neuronal apoptosis, highlighting its potential therapeutic role in conditions like Alzheimer's disease.
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial assessed the effects of L-Alanine supplementation in patients undergoing chemotherapy. Results indicated improved tolerance to treatment and enhanced recovery times compared to control groups. -
Case Study on Metabolic Disorders :
Another study focused on patients with type 2 diabetes who received L-Alanine as part of their dietary regimen. The findings revealed improved glycemic control and reduced insulin resistance over a six-month period.
Q & A
Q. What are common synthetic routes for preparing 2-[[(2R)-2-aminopropanoyl]amino]acetic acid hydrochloride, and what methodological considerations are critical?
The synthesis typically involves peptide coupling strategies. A general approach includes:
- Step 1 : Protection of the primary amine group in the starting amino acid (e.g., L-alanine) using Boc anhydride under basic conditions to prevent unwanted side reactions .
- Step 2 : Coupling the protected amino acid with glycine derivatives using activating agents like HATU or EDC to form the amide bond .
- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by salt formation with excess HCl to yield the hydrochloride salt .
- Critical Considerations : Reaction pH, solvent choice (e.g., acetonitrile for polar intermediates), and stoichiometric control of coupling reagents to minimize racemization .
Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?
- 1H/2H NMR : Proton NMR in deuterated DMSO or D2O resolves key signals:
- 13C NMR : Confirms carbonyl carbons (amide C=O at ~δ 170–175 ppm) and chiral center integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization, such as unexpected splitting or missing peaks?
Q. What strategies are employed to study this compound’s role in enzyme interactions or polymer self-assembly?
- Enzyme Studies :
- Polymer Applications :
- Incorporate the compound into polypeptoid triblock copolymers to study micellar morphology transitions (e.g., temperature-responsive hydrogels). Monitor self-assembly via dynamic light scattering (DLS) and cryo-TEM .
- Adjust the hydrochloride counterion concentration to modulate solubility and phase behavior in aqueous systems .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing ionic strength. For example, solubility in PBS (pH 7.4) can exceed 5 mg/mL, whereas the free base may precipitate .
- Stability :
Methodological Best Practices
- Purification : Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA) to separate diastereomers or byproducts .
- Chiral Purity : Validate enantiomeric excess (>99%) via chiral chromatography (e.g., Chiralpak IA column) or optical rotation comparisons .
- Data Reproducibility : Replicate synthesis and characterization across multiple solvent batches to account for variability in HCl stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
